molecular formula C12H16FNO B8491403 1-(4-fluorophenyl)-2-dimethylamino-1-butanone

1-(4-fluorophenyl)-2-dimethylamino-1-butanone

Cat. No.: B8491403
M. Wt: 209.26 g/mol
InChI Key: COPYDLIHSWBUFD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-dimethylamino-1-butanone is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes further reactions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-dimethylamino-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s interaction with biological systems is of interest for developing new pharmaceuticals.

    Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter levels by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This modulation affects various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C12H16FNO/c1-4-11(14(2)3)12(15)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3

InChI Key

COPYDLIHSWBUFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

240 g (0.98 mol) of 1-(4-fluorophenyl)-2-bromobutan-1-one (prepared by bromination of 4-fluorobutyrophenone by the method described in EP-A-3,002) are dissolved in 250 ml of diethyl ether. This solution is slowly added dropwise to a mixture of 265 g (5.87 mol) of dimethylamine in 1250 ml of diethyl ether at 0°. After the mixture has been stirred at 0° for 12 hours, the excess dimethylamine is removed at room temperature by blowing through N2 and the suspension is poured onto water. The ether phase is washed with water and dried over MgSO4. After filtration and evaporation of the solution, 202.8 g of crude product remain as a colourless oil, which is used without further purification for the subsequent reaction.
Quantity
240 g
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0 (± 1) mol
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265 g
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1250 mL
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250 mL
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